4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative featuring a 2-ethoxyphenyl substituent at the 6-position and a thiol group at the 2-position. The ethoxy group (-OCH2CH3) introduces electron-donating effects and increased lipophilicity compared to simpler substituents like phenyl or methyl .
Properties
IUPAC Name |
4-amino-2-(2-ethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-16-8-6-4-3-5-7(8)9-13-10(12)15-11(17)14-9/h3-6,9H,2H2,1H3,(H4,12,13,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYPSAMRHIJWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 4,6-dichloropyrimidine with 2-ethoxyphenylboronic acid under suitable conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group in Compound X is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions.
Key Findings :
-
Oxidation with H₂O₂ proceeds via radical intermediates, confirmed by ESR spectroscopy .
-
Iodine-mediated dimerization is reversible under reducing conditions .
Reduction Reactions
The ethoxyphenyl group and triazine ring undergo selective reduction under controlled conditions.
Mechanistic Insight :
-
LiAlH₄ reduces the triazine ring to a tetrahydrotriazine while preserving the thiol group .
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Catalytic hydrogenation selectively cleaves C–Br bonds in brominated analogs .
Nucleophilic Substitution
The amino and thiol groups facilitate nucleophilic attacks, enabling functionalization.
Notable Observations :
-
Microwave irradiation enhances reaction rates and yields in macrocycle synthesis .
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Steric hindrance from the ethoxyphenyl group slows substitution at the triazine C-4 position.
Cyclization and Heterocycle Formation
Compound X participates in cycloaddition and ring-expansion reactions to form fused heterocycles.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetylenedicarboxylate | Toluene, 110°C, 8 h | Thiazolo[5,4-d]-1,3,5-triazine | 70% | |
| Chloroacetamide | KOH, EtOH, reflux, 6 h | 1,3-Thiazine-2-carboxamide | 82% |
Mechanism :
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the ethoxyphenyl moiety.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivative (Suzuki coupling) | 80% | |
| Ethynyltrimethylsilane | CuI, PdCl₂, 70°C, 12 h | Alkynylated triazine | 73% |
Optimization :
Biological Alkylation
Thiol reactivity enables conjugation with biomolecules.
| Target | Conditions | Application | References |
|---|---|---|---|
| Cysteine residues | PBS buffer, pH 7.4, 37°C | Protein labeling for enzyme inhibition studies | |
| Glutathione | DMSO/H₂O, 25°C, 1 h | Prodrug activation in redox environments |
Key Insight :
-
Compound X shows high selectivity for cysteine over lysine residues in proteomic studies.
Stability and Degradation
Under acidic or alkaline conditions, Compound X undergoes hydrolysis:
| Condition | Degradation Product | Half-Life | References |
|---|---|---|---|
| 1M HCl, 25°C | 2-Ethoxyphenylguanidine | 2.5 h | |
| 0.1M NaOH, 60°C | Triazine ring-opened sulfonate | 45 min |
Comparative Reactivity with Analogues
The ethoxy group’s ortho-position influences reactivity compared to para-substituted analogs:
| Property | Compound X | 4-Amino-6-(4-ethoxyphenyl) analog | References |
|---|---|---|---|
| Oxidation Rate (H₂O₂) | 78% yield | 92% yield | |
| Suzuki Coupling Efficiency | 80% | 65% |
Explanation : Steric effects from the ortho-ethoxy group reduce accessibility to the triazine core .
Industrial-Scale Considerations
Scientific Research Applications
Overview
4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This compound features an amino group, a 2-ethoxyphenyl group, and a thiol group attached to the triazine ring, which contribute to its reactivity and applications in scientific research.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in:
- Anticancer Activity : Studies have indicated that derivatives of triazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
- Antimicrobial Properties : Research has shown that triazine derivatives can possess antibacterial and antifungal activities. The presence of the thiol group may enhance these properties by interacting with microbial proteins .
- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, where it may bind to active sites of enzymes involved in disease processes. This binding can modulate enzyme activity and influence biological pathways .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : It is used in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals .
- Modification Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives with tailored properties for specific applications.
Material Science
In material science, this compound is being explored for its potential use in developing advanced materials:
- Polymers and Coatings : The unique chemical structure allows it to be incorporated into polymers and coatings that require specific functional properties such as UV resistance or enhanced durability.
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
- Anticancer Studies : A study published in MDPI examined various triazine derivatives for their anticancer properties. It was found that modifications on the phenyl ring significantly influenced their activity against cancer cells. Compounds with additional methoxy groups showed enhanced effectiveness.
- Molecular Modeling Research : Investigations into molecular modeling have provided insights into optimizing the structural characteristics of triazines for improved biological activity. This approach aids in designing new therapeutic agents based on the triazine scaffold.
- Biological Activity Assessment : A comprehensive study assessed the biological activities of several triazine compounds, establishing a correlation between structural features and their pharmacological effects. The findings indicated that the thiol group plays a critical role in mediating interactions with biological targets .
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Substituent Effects on Structural and Electronic Properties
The substituent at the 6-position of the triazine ring significantly influences electronic, steric, and solubility properties:
*Estimated based on structural similarity.
Key Observations :
- Electron-Donating Groups (e.g., ethoxy, methoxy) : Stabilize the triazine ring via resonance, enhancing solubility in polar solvents compared to electron-withdrawing groups .
- Heterocyclic Substituents (e.g., furan, indole) : Introduce unique binding motifs for biological targets, though solubility may vary depending on substituent polarity .
Biological Activity
Overview
4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the class of 1,3,5-triazines. These compounds are characterized by their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes. This is often achieved through binding to active sites and blocking substrate access.
- Cell Proliferation Modulation : Similar triazine derivatives have been shown to affect pathways related to cell growth and proliferation, potentially leading to apoptosis in cancer cells .
- Antioxidant Activity : The presence of the thiol group allows for redox reactions that can neutralize reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung) | 0.20 |
| MCF-7 (Breast) | 1.25 |
| HeLa (Cervical) | 1.03 |
| HepG2 (Liver) | 12.21 |
These values indicate a strong inhibitory effect on cancer cell proliferation .
Enzyme Inhibition
The compound's mechanism includes inhibition of key enzymes involved in tumorigenesis. For instance, it has been shown to inhibit:
- Phosphoinositide 3-Kinase (PI3K) : IC50 values suggest potent inhibition at low concentrations.
- Dihydrofolate Reductase (DHFR) : Demonstrated IC50 values comparable to established inhibitors .
Case Studies
Several studies have highlighted the efficacy of triazine derivatives in cancer therapy:
- In Vivo Studies : Animal models treated with triazine derivatives exhibited significant tumor reduction compared to controls. For example, a study demonstrated that a related triazine compound significantly inhibited tumor growth in nude mice models .
- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the ATP-binding site of various kinases, suggesting a mechanism for their anticancer activity .
Q & A
What are the recommended synthetic routes for 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can reaction conditions be optimized?
Basic Research Question
Methodological Answer:
The compound is typically synthesized via condensation reactions involving triazine precursors and substituted aromatic aldehydes. A standard protocol involves refluxing 4-amino-triazole derivatives with 2-ethoxybenzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., dioxane/water mixtures) improve yield by stabilizing intermediates .
- Catalyst Use: Triethylamine enhances nucleophilic substitution in triazine systems .
- Temperature Control: Reflux conditions (70–80°C) balance reaction rate and side-product formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
